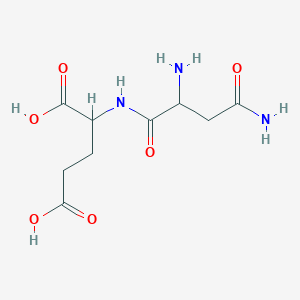

Asparagylglutamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Asparagylglutamic acid, also known as N-acetylaspartylglutamic acid, is a naturally occurring peptide neurotransmitter. It is composed of N-acetylaspartic acid and glutamic acid linked via a peptide bond. This compound is prevalent in the mammalian nervous system and plays a significant role in neurotransmission .

Vorbereitungsmethoden

Asparagylglutamic acid is synthesized in neurons from the amino acids glutamate and N-acetylaspartate via the enzyme NAAG synthetase. The synthesis involves the formation of a peptide bond between N-acetylaspartic acid and glutamic acid . Industrial production methods typically involve enzymatic synthesis, ensuring high specificity and yield.

Analyse Chemischer Reaktionen

Asparagylglutamic acid undergoes various chemical reactions, including:

Oxidation and Reduction:

Wissenschaftliche Forschungsanwendungen

Asparagylglutamic acid has numerous scientific research applications:

Neuroscience: It acts as a neuromodulator of glutamatergic synapses by activating presynaptic metabotropic glutamate receptor 3 (mGluR3).

Biochemistry: It serves as a model compound for studying peptide neurotransmitters and their interactions with receptors and enzymes.

Wirkmechanismus

Asparagylglutamic acid exerts its effects primarily through the activation of metabotropic glutamate receptor 3 (mGluR3). This activation leads to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in neurons and glial cells. This reduction in second messengers results in decreased neurotransmitter release and modulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

Asparagylglutamic acid is often compared with other peptide neurotransmitters such as:

N-acetylaspartic acid: While it is a precursor in the synthesis of this compound, it does not have the same neuromodulatory effects.

N-acetylaspartylglutamate derivatives: These compounds, including ZJ43 and 2-PMPA, are used in research for their potential therapeutic effects in reducing neuropathic pain and neuroprotection.

This compound’s unique combination of N-acetylaspartic acid and glutamic acid, along with its specific receptor interactions, distinguishes it from other similar compounds and highlights its importance in neuroscience and medicine.

Eigenschaften

IUPAC Name |

2-[(2,4-diamino-4-oxobutanoyl)amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-4(3-6(11)13)8(16)12-5(9(17)18)1-2-7(14)15/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFDPDVJAHQFSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)

![(10Z)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one](/img/structure/B12097498.png)

![4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097499.png)